molecular formula C14H13NO B1363621 (4-(Aminomethyl)phenyl)(phenyl)methanone CAS No. 94341-55-6

(4-(Aminomethyl)phenyl)(phenyl)methanone

Cat. No. B1363621
CAS No.: 94341-55-6
M. Wt: 211.26 g/mol
InChI Key: UFQYYMAIVVSKPU-UHFFFAOYSA-N
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Patent
US05859084

Procedure details

70 g of 4-(N-formylaminomethyl)benzophenone are stirred in a mixture of 40 g of concentrated hydrochloric acid and 100 g of ethanol for 5 hours at 50° C. The alcohol is then removed by distillation and the pH is adjusted to 10 with sodium hydroxide solution. 4-aminomethylbenzophenone precipitates as an oil.
Name
4-(N-formylaminomethyl)benzophenone
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
solvent
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:3][CH2:4][C:5]1[CH:18]=[CH:17][C:8]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:10])=[CH:7][CH:6]=1)=O>Cl.C(O)C>[NH2:3][CH2:4][C:5]1[CH:18]=[CH:17][C:8]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:10])=[CH:7][CH:6]=1

Inputs

Step One
Name
4-(N-formylaminomethyl)benzophenone
Quantity
70 g
Type
reactant
Smiles
C(=O)NCC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
Quantity
40 g
Type
solvent
Smiles
Cl
Name
Quantity
100 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The alcohol is then removed by distillation
CUSTOM
Type
CUSTOM
Details
4-aminomethylbenzophenone precipitates as an oil

Outcomes

Product
Name
Type
Smiles
NCC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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